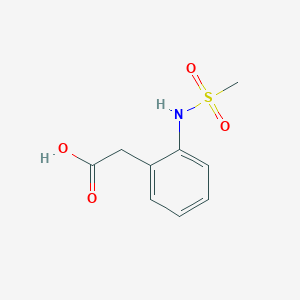

2-(2-(Methylsulfonamido)phenyl)acetic acid

Descripción

Significance of Sulfonamide and Phenylacetic Acid Moieties in Medicinal Chemistry

Sulfonamide Moieties: Sulfonamides, characterized by the -SO₂NH₂ group, constitute a pivotal class of compounds in modern medicinal chemistry, serving as core structural elements in numerous marketed drugs. Historically, sulfonamides were revolutionary as the first broadly effective antibacterial agents used systemically, ushering in the antibiotic era wikipedia.orgajchem-b.comresearchgate.net. The discovery of Prontosil in the 1930s marked a significant turning point, leading to a substantial evolution in sulfonamide-containing compounds and the subsequent approval of many FDA-approved drugs nih.gov.

The versatility of the sulfonamide moiety stems from its capacity to engage in multiple interactions with biological targets, thereby exhibiting a diverse spectrum of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, antiviral, antimicrobial (antibacterial, antifungal, antimalarial), antidiabetic, anticonvulsant, and diuretic properties, as well as carbonic anhydrase inhibition ajchem-b.comresearchgate.netnih.govekb.egnih.govresearchgate.net. The ability to readily introduce chemical modifications to the -SO₂NH- group, where even minor alterations can lead to improved drug efficacy, further underscores its importance as a "molecular chimera" in drug design benthamdirect.com. Sulfonamides are known for their ability to form hydrogen bonds and interact with unipolar environments within proteins, contributing to their diverse binding profiles benthamdirect.com.

| Biological Activity | Examples/Context | Sources |

|---|---|---|

| Antimicrobial (Antibacterial) | Sulfacetamide (B1682645), Sulfadiazine, Sulfamethoxazole; active against Gram-positive and Gram-negative bacteria; used for urinary tract infections, bacillary dysentery, tonsillitis, meningitis, septicemia. | ajchem-b.comresearchgate.netekb.egnih.govopenaccesspub.org |

| Anticancer | Exhibit activity against various cancer types. | ajchem-b.comresearchgate.netnih.govekb.egnih.govresearchgate.net |

| Anti-inflammatory | Demonstrate anti-inflammatory properties. | ajchem-b.comresearchgate.netnih.govekb.egnih.govresearchgate.net |

| Antiviral | Show antiviral activity, including against viral infections like Hepatitis C. | ajchem-b.comresearchgate.netnih.govekb.egnih.govresearchgate.net |

| Antidiabetic | Sulfonylureas (e.g., glipizide, acetohexamide, carbutamide) evolved as anti-diabetic agents by stimulating beta cell release of insulin (B600854). | ekb.egresearchgate.netopenaccesspub.org |

| Diuretic | Chlorthalidone, hydrochlorothiazide, furosemide, bumetanide (B1668049) are sulfonamide derivative drugs. | researchgate.net |

| Carbonic Anhydrase Inhibition | Explored for their ability to inhibit carbonic anhydrase, relevant in certain cancers and glaucoma. | ajchem-b.comresearchgate.netnih.govresearchgate.net |

| Anticonvulsant | Certain sulfonamide derivatives exhibit anticonvulsant activity. | nih.govresearchgate.net |

Phenylacetic Acid Moieties: Phenylacetic acid, an organic compound containing both a phenyl functional group and a carboxylic acid functional group, holds considerable importance in various scientific and industrial domains wikipedia.orgyoutube.comsolubilityofthings.com. In the pharmaceutical sector, it serves as a crucial precursor in the synthesis of a variety of drugs, including widely used antibiotics like penicillin and cephalosporins youtube.comarochemexports.com. Beyond its role as a synthetic intermediate, phenylacetic acid derivatives are prominent structural motifs found in established therapeutic agents such as ibuprofen, naproxen, and ketoprofen, known for their anti-inflammatory and analgesic properties inventivapharma.comresearchgate.net. The strategic incorporation of a phenylacetic acid moiety into novel therapeutic candidates can lead to the discovery of new biological properties and enhance patentability inventivapharma.com. Furthermore, phenylacetic acid itself has demonstrated antimicrobial properties, indicating its potential in combating bacterial growth youtube.com. It acts as a versatile building block for synthesizing various organic compounds, including flavors and fragrances youtube.comarochemexports.com.

| Application/Significance | Description | Sources |

|---|---|---|

| Pharmaceutical Precursor | Crucial for synthesizing antibiotics (e.g., penicillin, cephalosporins) and other pharmaceutical compounds. | youtube.comarochemexports.comresearchgate.net |

| Structural Motif in Drugs | Present in scaffolds of known medicines like ibuprofen, naproxen, and diclofenac (B195802) (anti-inflammatory, analgesic). | inventivapharma.comresearchgate.net |

| Antimicrobial Properties | Investigated for potential in controlling bacterial growth. | youtube.com |

| Building Block in Organic Synthesis | Versatile for creating flavors, fragrances, and agricultural chemicals. | youtube.comarochemexports.com |

| Biological Activity | Derivatives have shown activity as human PPAR agonists; metabolic byproduct of phenylalanine. | wikipedia.orgresearchgate.net |

Overview of the Chemical Class and its Research Relevance

2-(2-(Methylsulfonamido)phenyl)acetic acid belongs to a chemical class that integrates a sulfonamide group directly attached to a phenyl ring, which in turn bears an acetic acid functionality. This specific compound can be broadly categorized as a sulfamide-containing organic building block, a carboxylic acid, and a benzene (B151609) derivative bldpharm.com. The compound's molecular formula is C₉H₁₁NO₄S, and its PubChem CID is 21182017 nih.govsigmaaldrich.com.

The research relevance of this compound stems from the synergistic potential derived from its dual pharmacophore nature. The presence of the sulfonamide group imparts the possibility of interactions with a wide array of biological targets, characteristic of its class's antimicrobial, anti-inflammatory, and anticancer activities ajchem-b.comresearchgate.netnih.govekb.egnih.govresearchgate.net. Concurrently, the phenylacetic acid moiety contributes properties such as a role in drug synthesis and potential for anti-inflammatory or analgesic effects wikipedia.orgyoutube.comarochemexports.cominventivapharma.comresearchgate.net.

Academic investigations into this compound might focus on several areas:

Structure-Activity Relationship (SAR) Studies: Modifying the methyl group on the sulfonamide or the acetic acid chain could reveal insights into how these changes affect biological activity and physicochemical properties.

Synthetic Methodologies: Developing efficient and scalable synthetic routes to this compound and its derivatives is crucial for further biological evaluation researchgate.netrsc.org.

Target Identification: Research may involve exploring which specific biological targets (e.g., enzymes, receptors) this compound interacts with, given the diverse known targets for sulfonamides and phenylacetic acids nih.govresearchgate.net.

Lead Compound Development: The compound could serve as a starting point for the development of novel therapeutic agents, leveraging the established bioactivities of its constituent parts.

The integration of these two important functional groups within a single molecule makes this compound a compelling subject for academic exploration, aiming to unlock novel therapeutic avenues or to further elucidate fundamental principles of drug design.

Historical Development of Related Compounds in Biomedical Sciences

The historical trajectory of compounds related to this compound is rich and spans over a century of significant biomedical advancements, largely driven by the independent development of sulfonamides and phenylacetic acid derivatives.

Historical Development of Sulfonamide-Containing Compounds: The genesis of sulfonamide drugs dates back to 1932 with the pioneering work by Bayer AG laboratories and the discovery of Prontosil wikipedia.org. This prodrug was later found to metabolize into sulfanilamide, the active antibacterial agent, a revelation that fundamentally altered the course of medicine by introducing the first effective systemic antibacterials openaccesspub.org. This breakthrough played a critical role in preventing wound infections during World War II and was instrumental in treating diseases such as malaria, tuberculosis, and leprosy before the widespread availability of penicillin and other antibiotics wikipedia.orgajchem-b.comresearchgate.net.

Following sulfanilamide, subsequent developments included sulfapyridine (B1682706) (1938), effective against pneumonia, sulfacetamide (1941) for urinary tract infections, and succinoylsulfathiazole (1942) for gastrointestinal infections openaccesspub.org. The therapeutic applications of sulfonamides quickly expanded beyond antibacterials to include diuretics, such as chlorthalidone, hydrochlorothiazide, furosemide, and bumetanide, which emerged as a class of sulfonamide derivative drugs with potent diuretic action researchgate.net. Furthermore, sulfonamide derivatives led to the development of antidiabetic agents, notably sulfonylureas like glipizide, which stimulate insulin release from pancreatic beta cells ekb.egresearchgate.netopenaccesspub.org. The continuous evolution of sulfonamides has seen the development of numerous FDA-approved drugs, with ongoing research exploring their mechanisms of action, including carbonic anhydrase inhibition and modulation of pathways like JAK/STAT nih.gov.

Historical Development of Phenylacetic Acid Derivatives: Phenylacetic acid itself has a long history, recognized since the 1980s as a plant auxin and noted for its antimicrobial activity, with a broad distribution in various natural sources, including plants, honey, and animal secretions youtube.comsolubilityofthings.comoup.com. Its role in the chemical industry as a precursor to essential pharmaceutical compounds, such as penicillin, established its significance early on youtube.com.

The pharmaceutical utility of phenylacetic acid derivatives is exemplified by non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, an anti-inflammatory agent, and felbinac, an analgesic, both of which contain the phenylacetic acid moiety and have demonstrated clinical efficacy inventivapharma.com. While research in the 1980s extensively examined phenylacetic acid's bioactivity and distribution in plants, interest temporarily waned in favor of indole-3-acetic acid (IAA) oup.com. However, recent academic efforts have renewed focus on phenylacetic acid, investigating its metabolism and signaling pathways in plants, revealing similarities to IAA oup.combiorxiv.org.

The synthesis of phenylacetic acids has also seen significant evolution. Traditional methods involved substrates like benzyl (B1604629) chloride, benzyl cyanide, or mandelic acid researchgate.net. More contemporary approaches have explored metal-free catalytic regioselective oxidative conversions of vinylarenes, offering mild conditions and eco-friendly reagents for the synthesis of phenylacetic acid derivatives rsc.org. This continuous development in synthetic methodologies facilitates the exploration of new derivatives with potential biomedical applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-(methanesulfonamido)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-15(13,14)10-8-5-3-2-4-7(8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQVSOVZZYQXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611146 | |

| Record name | {2-[(Methanesulfonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047724-24-2 | |

| Record name | 2-[(Methylsulfonyl)amino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1047724-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Methanesulfonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Methylsulfonamido Phenyl Acetic Acid

Established Synthetic Routes to 2-(2-(Methylsulfonamido)phenyl)acetic Acid

The synthesis of this compound can be achieved through several established routes, primarily involving the formation of the sulfonamide bond at different stages of the synthetic sequence.

One common and direct approach begins with the commercially available 2-aminophenylacetic acid . This starting material can be sulfonylated using methanesulfonyl chloride in the presence of a suitable base, such as pyridine (B92270) or an aqueous solution of sodium carbonate, to yield the target compound. This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

| Starting Material | Reagent | Base | Product |

|---|---|---|---|

| 2-Aminophenylacetic acid | Methanesulfonyl chloride | Pyridine or Na2CO3 | This compound |

An alternative strategy involves the reduction of 2-nitrophenylacetic acid to 2-aminophenylacetic acid, followed by the sulfonylation step as described above. The reduction of the nitro group is typically carried out using standard reducing agents like hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron (Fe) in acidic medium. rsc.org

Another potential, though less direct, route is the Willgerodt-Kindler reaction . This reaction could theoretically start from 2-aminoacetophenone, which would first be sulfonylated to give N-(2-acetylphenyl)methanesulfonamide. Subsequent treatment with sulfur and a secondary amine like morpholine, followed by hydrolysis of the resulting thioamide, would yield the desired phenylacetic acid derivative. wikipedia.orgsciencemadness.orgmdma.chresearchgate.net This multi-step process offers a way to construct the acetic acid side chain while the sulfonamide group is already in place.

Strategies for Ortho-Substitution on the Phenyl Ring

Introducing additional substituents at the ortho position of the phenyl ring of this compound requires specific synthetic strategies due to the steric hindrance and directing effects of the existing groups. A powerful technique for achieving such substitution is directed ortho-metalation (DoM) . uwindsor.ca

The sulfonamide group is a well-established directed metalation group (DMG) . nih.govresearchgate.net This functionality can coordinate with a strong organolithium base, such as n-butyllithium or sec-butyllithium, to direct the deprotonation of the adjacent ortho-proton. The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a new substituent specifically at the C6 position. To enhance the efficacy of the sulfonamide as a DMG and to facilitate subsequent deprotection, an N-substituted sulfonamide, such as an N-cumylsulfonamide , can be employed. nih.govresearchgate.net The bulky N-cumyl group can be readily removed under mild acidic conditions after the desired substitution has been achieved. nih.gov

| Directed Metalation Group | Organolithium Base | Electrophile (E+) | Product |

|---|---|---|---|

| -NHSO₂CH₃ | n-BuLi or s-BuLi | I₂, Br₂, RCHO, CO₂, etc. | 6-Substituted-2-(2-(methylsulfonamido)phenyl)acetic acid |

| -N(Cumyl)SO₂CH₃ | s-BuLi/TMEDA | Various electrophiles | 6-Substituted-2-(2-(N-cumylmethylsulfonamido)phenyl)acetic acid |

Derivatization Reactions for Analog Preparation

Modification of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile handle for the preparation of a wide range of analogs through standard organic transformations.

Esterification can be readily achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in a process known as Fischer esterification. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with an alcohol to form the ester. Phase-transfer catalysis has also been employed for the esterification of phenylacetic acid derivatives. askfilo.com

Amide formation is another common derivatization. This can be accomplished by reacting the carboxylic acid with an amine using a variety of coupling reagents. hepatochem.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The use of these reagents facilitates the formation of an amide bond under mild conditions. rsc.orgnih.gov Direct amidation by heating the carboxylic acid and amine, sometimes with a catalyst, is also possible. nih.gov

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Amide Formation | Amine, Coupling Agent (e.g., EDC, HOBt) | Amide (-CONR₂) |

Manipulation of the Sulfonamide Moiety

The sulfonamide group also offers opportunities for chemical modification to generate analogs.

N-Alkylation of the sulfonamide can be achieved by reacting the parent compound with an alkyl halide in the presence of a base. More advanced methods utilize alcohols as alkylating agents in the presence of a catalyst. For instance, manganese and iridium complexes have been shown to catalyze the N-alkylation of sulfonamides. chu-lab.orgresearchgate.net

N-Arylation can be accomplished through transition-metal-free methods, for example, by reacting with o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.gov

N-Dealkylation is also a feasible transformation. For instance, the N-cumyl group, used as a directing group in ortho-metalation, can be cleaved under mild acidic conditions to regenerate the parent NH-sulfonamide. nih.gov

Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution reactions on the phenyl ring of this compound are governed by the directing effects of the two existing substituents. The methylsulfonamido group (-NHSO₂CH₃) is an ortho, para-directing group and an activator of the aromatic ring due to the lone pair of electrons on the nitrogen atom that can be donated into the ring by resonance. The acetic acid moiety (-CH₂COOH) is a deactivating group and is considered meta-directing, although its influence is transmitted through the methylene (B1212753) spacer.

Given the ortho-para directing nature of the powerful activating sulfonamide group, electrophilic substitution is expected to occur primarily at the positions para and ortho to it (C4 and C6). However, the C6 position is sterically hindered by the adjacent acetic acid group. Therefore, substitution is most likely to occur at the C4 position.

Halogenation , such as bromination or chlorination, would be expected to yield the 4-halo derivative. Nitration , typically carried out with a mixture of nitric acid and sulfuric acid, would likely produce 2-(2-(methylsulfonamido)-4-nitrophenyl)acetic acid. acs.orggoogle.com

Friedel-Crafts reactions , such as acylation or alkylation, are generally not successful on rings bearing strongly deactivating groups. organic-chemistry.orgnih.gov However, due to the activating nature of the sulfonamide group, these reactions might be feasible, likely leading to substitution at the C4 position. The use of N-protected amino acids as acylating agents in Friedel-Crafts reactions has been reported. mdpi.com

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Several catalytic approaches can be envisioned for the synthesis and modification of this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. For instance, palladium catalysts can be used for the functionalization of phenylacetic acid derivatives, including C-H activation strategies to introduce substituents at various positions on the phenyl ring. nih.govacs.org Palladium-catalyzed methods are also available for the synthesis of highly functionalized polycyclics from phenylacetic acid precursors. iastate.edu

Rhodium-catalyzed reactions have also been employed for the ortho-selective functionalization of benzoic acids, a strategy that could potentially be adapted for phenylacetic acid derivatives. rsc.org Rhodium catalysts have also been used in the synthesis of ortho-substituted phenyl diynes. nih.gov

Nickel-catalyzed direct amidation of phenylacetic acid derivatives with amines provides an environmentally friendly alternative to traditional coupling reagents, with water as the only byproduct. nih.gov

| Catalytic Approach | Metal Catalyst | Transformation |

|---|---|---|

| C-H Functionalization | Palladium | Introduction of new substituents on the phenyl ring |

| Cross-Coupling | Palladium | C-C and C-N bond formation |

| Ortho-Thiolation | Rhodium | Introduction of a thiol group at the ortho position |

| Direct Amidation | Nickel | Formation of amides from the carboxylic acid |

Pharmacological and Biological Investigations of 2 2 Methylsulfonamido Phenyl Acetic Acid

In Vitro Biological Activity Profiling

The in vitro evaluation of 2-(2-(Methylsulfonamido)phenyl)acetic acid has centered on its interactions with specific biological targets, primarily enzymes, to elucidate its mechanism of action at a molecular level.

Enzyme Inhibition Studies (e.g., COX, β-Lactamases)

Research has identified this compound as an inhibitor of cyclooxygenase (COX) enzymes. evitachem.com These enzymes are critical in the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. evitachem.com By targeting and inhibiting COX enzymes, the compound interferes with the inflammatory cascade, which is the primary mechanism behind its anti-inflammatory properties. evitachem.com Studies on substituted 2-aminophenylacetic acid derivatives, a class to which this compound belongs, have shown that the 2-amino substituent is beneficial for potency in the inhibition of prostaglandin (B15479496) synthetase (COX). nih.gov

While the compound is recognized for its COX inhibition, specific data regarding its activity against β-lactamases is not extensively documented in publicly available literature. However, research into other structurally distinct compounds has identified potent β-lactamase inhibitors. For instance, a series of 2-beta-[(acyloxy)methyl]-2-methylpenam-3 alpha-carboxylic acid 1,1-dioxides were found to be potent inhibitors of the TEM β-lactamase from Klebsiella pneumoniae and Bacteroides fragilis. nih.gov Another class of inhibitors, bicyclo-acyl hydrazides, exhibit a dual mode of action by binding to penicillin-binding protein 2 (PBP2) and inhibiting β-lactamase. nih.gov

Receptor Binding Assays

Specific receptor binding assay data for this compound is limited. Receptor binding assays are a fundamental tool in drug discovery used to measure the affinity of a ligand for a particular receptor. nih.gov These assays typically utilize a radiolabeled ligand and a receptor source to determine binding characteristics. nih.gov

Although direct data on the parent compound is scarce, preclinical studies on analogs provide insight into the potential receptor interactions of this chemical class. For example, the analog FMPD was evaluated for its binding affinity across a range of human recombinant receptors relevant to neuropsychopharmacology. The results demonstrated high affinity for dopamine (B1211576) D2, 5-HT(2A), and 5-HT6 receptors, with lower affinity for histamine (B1213489) H1 and 5-HT2C receptors. nih.gov

| Receptor | Binding Affinity (Ki) of FMPD (nM) |

|---|---|

| Dopamine D2 | 6.3 |

| 5-HT(2A) | 7.3 |

| 5-HT6 | 8.0 |

| Histamine H1 | 30 |

| 5-HT2C | 102 |

Data sourced from a study on the preclinical pharmacology of FMPD, an analog of this compound. nih.gov

Cell-Based Assays

Cell-based assays are crucial for assessing the biological activity of compounds in a more physiologically relevant context. americanpeptidesociety.orgnuvisan.com While specific cell-based assay results for this compound are not detailed in the available literature, studies on related molecules highlight the utility of these assays. For instance, in the search for new anti-inflammatory agents, analogs such as 2-(thiophen-2-yl)acetic acid derivatives have been evaluated for their ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1) in A549 human lung carcinoma cells. frontiersin.org Another common cell-based assay for anti-inflammatory potential involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced mouse macrophage RAW264.7 cells. mdpi.com

| Assay Type | Cell Line | Target/Endpoint Measured | Relevance |

|---|---|---|---|

| Enzyme Inhibition | A549 (Human Lung Carcinoma) | mPGES-1 Activity | Anti-inflammatory |

| Anti-inflammatory Activity | RAW264.7 (Mouse Macrophage) | Nitric Oxide (NO) Production | Anti-inflammatory |

Table illustrates examples of cell-based assays used to evaluate the activity of related acetic acid derivatives. frontiersin.orgmdpi.com

Preclinical Pharmacological Evaluation of this compound Analogs

Preclinical evaluation of analogs provides valuable information about the structure-activity relationships and potential therapeutic applications of a chemical series. FMPD, a complex analog, has undergone such evaluation. nih.gov In addition to the receptor binding profile detailed previously, in vivo studies in rats showed that oral administration of FMPD led to an increase in 3,4-dihydroxyphenylacetic acid (DOPAC) concentrations in the nucleus accumbens and blocked 5-HT2A agonist-induced effects. nih.gov Electrophysiology studies demonstrated that acute administration of FMPD selectively increased the activity of A10 dopamine neurons, while chronic administration led to a selective decrease. nih.gov These findings suggest a profile consistent with potential antipsychotic activity. nih.gov

Investigation of Anti-inflammatory Potential

The anti-inflammatory potential of this compound is a primary area of its investigation, stemming from its function as a COX inhibitor. evitachem.com The inhibition of these enzymes reduces the production of prostaglandins, thereby mitigating inflammatory responses. evitachem.com

In vivo studies on related compounds have substantiated this potential. Several substituted 2-aminophenylacetic acid derivatives have been tested for anti-inflammatory activity. nih.gov Furthermore, N-pyrrolylcarboxylic acid derivatives, which are structurally related, have been evaluated in a carrageenan-induced paw edema model in rats, a standard method for assessing anti-inflammatory effects. nih.govmdpi.com One such analog, compound 3e, demonstrated significant inhibition of paw edema at a dose of 40 mg/kg after a single administration. nih.gov Following 14 days of continuous administration, compound 3e significantly reduced paw edema at doses of 10, 20, and 40 mg/kg, showing efficacy comparable to the reference drug diclofenac (B195802). nih.gov

| Compound | Dose (mg/kg) | Administration | Effect on Carrageenan-Induced Paw Edema |

|---|---|---|---|

| Compound 3e | 40 | Single | Significant inhibition at 2 hours |

| Compound 3e | 10 | 14-Day Repeated | Significant reduction at 2, 3, and 4 hours |

| Compound 3e | 20 | 14-Day Repeated | Significant reduction at 2, 3, and 4 hours |

| Compound 3e | 40 | 14-Day Repeated | Significant reduction at 2, 3, and 4 hours |

Data derived from an in vivo study of the anti-inflammatory activity of 2-[3-Acetyl-5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid (compound 3e). nih.gov

Antimicrobial Activity Research

Research into the antimicrobial properties of this chemical family has been explored through related acetic acid derivatives. A study on 2-(2-hydroxy phenylimino) acetic acid investigated its ability to inhibit the growth of various pathogenic bacteria. researchgate.netslideshare.net The study found that a concentration of 70 mM was the minimum inhibitory concentration (MIC) that almost completely inhibited the growth of Escherichia coli, Staphylococcus aureus, and Streptococcus agalactiae after 24 hours of incubation. researchgate.netslideshare.net However, the same concentration did not inhibit the growth of Proteus mirabilis, Streptococcus mutans, Klebsiella pneumoniae, or Streptococcus pneumoniae. researchgate.netslideshare.net The proposed mechanism is that the undissociated acid penetrates the bacterial cell wall and disrupts the normal physiology of pH-sensitive bacteria. researchgate.net

| Bacterial Species | Result with 70 mM 2-(2-hydroxy phenylimino) acetic acid |

|---|---|

| Escherichia coli | Growth nearly completely inhibited |

| Staphylococcus aureus | Growth nearly completely inhibited |

| Streptococcus agalactiae | Growth nearly completely inhibited |

| Proteus mirabilis | No growth inhibition |

| Streptococcus mutans | No growth inhibition |

| Klebsiella pneumoniae | No growth inhibition |

| Streptococcus pneumoniae | No growth inhibition |

Results from a study on the antibacterial activity of 2-(2-hydroxy phenylimino) acetic acid. researchgate.netslideshare.net

Studies on Antiproliferative Effects

Extensive searches of publicly available scientific literature, including peer-reviewed journals and chemical databases, did not yield any specific studies investigating the antiproliferative effects of this compound. Consequently, there is no research data to report on its activity against any cancer cell lines.

While research exists on the antiproliferative properties of various broader classes of related compounds, such as sulfonamides and phenylacetic acid derivatives, the strict focus of this article on this compound prevents the inclusion of such data. Therefore, no data tables or detailed research findings regarding the specific antiproliferative activity of this compound can be presented.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Methylsulfonamido Phenyl Acetic Acid Scaffolds

Positional Isomerism Effects on Biological Activity

The relative positioning of the methylsulfonamido and acetic acid groups on the phenyl ring is a critical determinant of the molecule's three-dimensional shape and, consequently, its biological activity. While direct comparative studies on the ortho, meta, and para isomers of 2-(methylsulfonamido)phenyl)acetic acid are not extensively documented in publicly available literature, the principles of positional isomerism allow for well-grounded postulations.

The ortho-positioning in 2-(2-(Methylsulfonamido)phenyl)acetic acid places the two bulky functional groups in close proximity. This can lead to steric hindrance, which may influence the molecule's ability to adopt the optimal conformation for binding to a biological target. However, this proximity can also facilitate intramolecular hydrogen bonding, which can rigidify the molecule and potentially enhance its binding affinity by reducing the entropic penalty of binding.

In contrast, the meta- and para-isomers, such as 2-(4-(methylsulfonamido)phenyl)acetic acid, would present different spatial arrangements of the key functional groups. For instance, in a study focused on novel phenylacetic acid derivatives containing a sulfonamide moiety for antidiabetic applications, researchers synthesized target molecules using 4-aminophenylacetic acid as a starting material. nih.gov This implies that the para-disposition of the functional groups was a key structural feature for achieving the desired peroxisome proliferator-activated receptor (PPAR) activation. nih.gov The increased distance between the sulfonamide and acetic acid groups in the para-isomer would allow for greater conformational flexibility and different interactions with a receptor's binding site compared to the ortho-isomer.

The biological effect of positional isomerism is highly target-dependent. For one receptor, the ortho-conformation might be ideal, while for another, the more extended conformation of the para-isomer might be required for optimal interaction.

Table 1: Comparison of Properties of Positional Isomers

| Isomer Position | Potential Steric Hindrance | Potential for Intramolecular H-Bonding | Conformational Flexibility |

| Ortho | High | High | Low |

| Meta | Moderate | Low | Moderate |

| Para | Low | Negligible | High |

Impact of Sulfonamide Substituents on Molecular Interactions

The sulfonamide group (-SO₂NH-) is a cornerstone of many therapeutic agents and plays a multifaceted role in molecular interactions. nih.gov It is a versatile functional group capable of acting as a hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens). uvic.ca These interactions are crucial for anchoring the molecule within a receptor's binding pocket.

The methyl group on the sulfonamide nitrogen in this compound is a simple alkyl substituent. Replacing this methyl group with other substituents can significantly alter the compound's biological activity. For example, increasing the size of the alkyl group could introduce beneficial hydrophobic interactions with the target protein or, conversely, cause steric clashes that reduce binding affinity.

Furthermore, the electronic nature of substituents on the phenyl ring of the sulfonamide can modulate its acidity and hydrogen bonding capacity. Electron-withdrawing groups would increase the acidity of the sulfonamide N-H, making it a stronger hydrogen bond donor. Conversely, electron-donating groups would decrease its acidity. These modulations can fine-tune the binding affinity and selectivity of the compound.

In a broader context, the sulfonamide moiety is known to interact with various biological targets. For instance, many sulfonamide-containing drugs are known to be potent anticancer agents that interact with a wide range of cellular targets. nih.gov The specific interactions will, of course, depend on the architecture of the target's active site.

Role of the Acetic Acid Side Chain in Target Recognition

The acetic acid side chain (-CH₂COOH) is another key pharmacophoric element of the molecule. The carboxylate group is ionizable at physiological pH, allowing it to form strong ionic interactions (salt bridges) with positively charged residues like arginine and lysine (B10760008) in a protein's binding site. It can also act as a hydrogen bond acceptor.

The importance of the carboxylic acid moiety is well-established in many classes of drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs). For these agents, the carboxylate group is often essential for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes.

Bioisosteric replacement is a common strategy in medicinal chemistry to improve a drug's properties while retaining its biological activity. The carboxylic acid group can be replaced by other acidic functional groups such as tetrazoles or acylsulfonamides. uvic.ca These bioisosteres can offer advantages in terms of metabolic stability, oral bioavailability, and potency. uvic.ca The choice of a suitable bioisostere depends on the specific requirements of the target and the desired pharmacokinetic profile.

Studies on phenylacetic acid have also revealed its potential to act as an antimicrobial agent by disrupting the integrity of the cell membrane. researchgate.netjchps.com This suggests that for certain biological activities, the role of the acetic acid moiety may extend beyond specific receptor interactions to more general effects on cellular structures.

Systematic Substituent Effects on Biological Efficacy

The biological efficacy of the this compound scaffold can be systematically modulated by introducing various substituents on the phenyl ring. These substitutions can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can impact its pharmacokinetic and pharmacodynamic properties.

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding these systematic effects. QSAR models correlate the biological activity of a series of compounds with their physicochemical properties (descriptors). For sulfonamide derivatives, QSAR studies have shown that descriptors related to electrophilicity, molecular refractivity, and steric properties can be crucial for their antioxidant activity. ekb.eg In another QSAR study on sulfonamides as histone deacetylase inhibitors, steric descriptors like Connolly Solvent Excluded Volume and Exact Mass were found to be important for activity. scholarsresearchlibrary.com

Table 2: Predicted Effects of Phenyl Ring Substituents on Physicochemical Properties

| Substituent Type | Position | Effect on Acidity (Sulfonamide & Carboxylic Acid) | Effect on Lipophilicity |

| Electron-Withdrawing (e.g., -NO₂) | Para | Increase | Increase |

| Electron-Donating (e.g., -OCH₃) | Para | Decrease | May Increase or Decrease |

| Halogen (e.g., -Cl) | Ortho | Increase | Increase |

Conformational Analysis and its Correlation with Biological Activity

The biological activity of a molecule is not only dependent on its chemical constitution but also on its three-dimensional conformation. Conformational analysis aims to identify the low-energy, stable conformations that a molecule is likely to adopt and to correlate these with its biological activity.

For this compound, the key conformational variables include the torsion angles around the C-S and S-N bonds of the sulfonamide group and the C-C bond of the acetic acid side chain. Rotational spectroscopy studies on benzenesulfonamide (B165840) derivatives have shown that the sulfonamide group's conformation relative to the phenyl ring is influenced by weak intramolecular interactions. mdpi.com In many cases, the amino group of the sulfonamide lies perpendicular to the plane of the aromatic ring. mdpi.com

The ortho-positioning of the methylsulfonamido and acetic acid groups in the target molecule likely imposes significant conformational constraints. The preferred conformation will be a balance between minimizing steric repulsion and maximizing favorable intramolecular interactions, such as hydrogen bonding between the sulfonamide N-H and a carboxylate oxygen. This preferred conformation will, in turn, dictate how well the molecule fits into the binding site of its biological target.

The correlation between conformation and activity is crucial; a molecule may possess all the necessary functional groups for binding, but if it cannot adopt the correct conformation to present these groups in the appropriate spatial orientation, its biological activity will be diminished. Computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy are essential tools for studying these conformational preferences and their impact on biological efficacy.

Mechanistic Elucidation of 2 2 Methylsulfonamido Phenyl Acetic Acid S Biological Action

Identification and Validation of Molecular Targets

The primary molecular target identified for compounds structurally related to 2-(2-(Methylsulfonamido)phenyl)acetic acid is microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.govfrontiersin.org This enzyme is a key player in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). nih.govnih.govnih.gov The validation of mPGES-1 as a therapeutic target stems from its role in various pathological processes, including inflammation, pain, and cancer. nih.govresearchgate.net

Inhibition of mPGES-1 is considered a promising therapeutic strategy as it allows for the reduction of the pro-inflammatory mediator PGE2 without affecting the production of other physiologically important prostanoids. nih.govnih.govrsc.org This offers a potential advantage over non-steroidal anti-inflammatory drugs (NSAIDs) which target the upstream cyclooxygenase (COX) enzymes and can lead to broader effects and associated side effects. nih.gov The validation of mPGES-1 as the target for analogous sulfonamide-containing compounds has been supported by both in silico modeling and in vitro biological assays. frontiersin.org

Characterization of Binding Modes and Affinities

While the precise binding mode and affinity of this compound with its target have not been specifically reported, insights can be drawn from studies on structurally similar inhibitors of mPGES-1. The crystal structure of mPGES-1 reveals a homotrimeric integral membrane protein with an active site located at the interface between the monomers. nih.govresearchgate.net

For potent inhibitors, binding is understood to occur within this active site. nih.gov Key interactions for related compounds involve hydrogen bonding and hydrophobic interactions with specific amino acid residues lining the catalytic pocket. nih.gov For instance, studies on other mPGES-1 inhibitors have highlighted the importance of interactions with residues such as Arg126, which is crucial for the catalytic activity of the enzyme. researchgate.net The acetic acid moiety of these inhibitor molecules is often critical for anchoring the compound within the active site. The affinity of these inhibitors for mPGES-1 is typically high, with IC50 values often in the low micromolar to nanomolar range, demonstrating potent inhibition of the enzyme's activity. frontiersin.orgresearchgate.net

Pathway Analysis and Downstream Signaling Modulation

The biological action of this compound, through the inhibition of mPGES-1, directly modulates the prostaglandin E2 synthesis pathway. nih.govresearchgate.net This pathway begins with the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by COX enzymes. nih.govnih.gov mPGES-1 then specifically catalyzes the isomerization of PGH2 to PGE2. nih.gov

By inhibiting mPGES-1, this compound would be expected to lead to a significant reduction in the production of PGE2. nih.gov This downstream effect has profound implications for cellular signaling. PGE2 is a potent signaling molecule that acts through four subtypes of G-protein coupled receptors (EP1-4), influencing a wide array of physiological and pathological processes. nih.gov Consequently, inhibition of PGE2 synthesis can lead to the attenuation of inflammatory responses, reduction of pain signaling, and potentially, the inhibition of tumor growth and angiogenesis. researchgate.netnih.gov A key advantage of selective mPGES-1 inhibition is the potential to avoid the shunting of PGH2 towards other prostanoid pathways, thereby preserving the synthesis of other important mediators like prostacyclin (PGI2) and thromboxanes. nih.gov

Table 1: Key Components of the Prostaglandin E2 Synthesis Pathway

| Component | Function |

| Phospholipase A2 | Releases arachidonic acid from the cell membrane. |

| Cyclooxygenase (COX) | Converts arachidonic acid to prostaglandin H2 (PGH2). |

| mPGES-1 | Isomerizes PGH2 to prostaglandin E2 (PGE2). |

| Prostaglandin E2 (PGE2) | Pro-inflammatory mediator, signals through EP receptors. |

Investigations into Allosteric Modulation and Orthosteric Competition

Based on the available structural and mechanistic data for mPGES-1 inhibitors with similar scaffolds, it is highly probable that this compound acts as an orthosteric competitor. Orthosteric inhibitors directly compete with the endogenous substrate, in this case PGH2, for binding at the enzyme's active site. nih.gov

The crystal structures of mPGES-1 complexed with various inhibitors show these molecules occupying the catalytic site where PGH2 would normally bind. nih.gov This direct competition prevents the substrate from accessing the active site, thereby inhibiting the enzymatic reaction. There is currently no evidence to suggest that compounds of this class act via an allosteric mechanism, which would involve binding to a site distinct from the active site to induce a conformational change that modulates enzyme activity.

Enzyme Kinetics and Inhibition Mechanisms

The inhibition of mPGES-1 by compounds analogous to this compound is typically characterized by a competitive inhibition mechanism. This is consistent with the proposed orthosteric binding mode. In competitive inhibition, the inhibitor binds reversibly to the active site of the enzyme, preventing the substrate from binding.

Kinetic studies of mPGES-1 inhibitors with similar structures have demonstrated a concentration-dependent inhibition of PGE2 production. frontiersin.org The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50), which for potent inhibitors of mPGES-1, falls in the low micromolar to nanomolar range. researchgate.net The determination of kinetic parameters such as the Michaelis constant (Km) and the inhibitor constant (Ki) would be necessary to fully characterize the enzyme kinetics and the precise nature of the inhibition by this compound. Such studies would provide a quantitative measure of the inhibitor's affinity for the enzyme and its effectiveness in competing with the natural substrate.

Lead Optimization and Rational Drug Design Approaches for 2 2 Methylsulfonamido Phenyl Acetic Acid Derivatives

Hit-to-Lead Development Strategies

The journey from an initial "hit"—a compound showing desired biological activity in a primary screen—to a "lead" compound with a more drug-like profile is a critical phase in drug discovery known as the hit-to-lead (H2L) process. For derivatives of 2-(2-(methylsulfonamido)phenyl)acetic acid, which holds potential as a lead compound for developing new anti-inflammatory and analgesic drugs, this process involves several key strategies. The structural similarity of this scaffold to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) provides a strong starting point for optimization.

A primary strategy involves the systematic chemical modification of the initial hit to establish a preliminary structure-activity relationship (SAR). For the phenylacetic acid core, this includes modifying substituents on the phenyl ring, altering the nature of the sulfonamide group, and exploring different linkers. For instance, in the development of related 2-(thiophen-2-yl)acetic acid-based inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a virtual fragment screening approach was used to identify the initial hits. These were then elaborated using synthetic reactions like the Suzuki-Miyaura cross-coupling to build a diverse library of analogs and explore the SAR. This allowed for the rapid development of compounds with improved, low-micromolar inhibitory activity.

The goals during the H2L phase are multi-faceted:

Improve Potency: Increase the compound's affinity for its biological target.

Confirm Target Engagement: Verify that the compound interacts with the intended target in a cellular context.

Establish Preliminary ADME Profile: Assess absorption, distribution, metabolism, and excretion properties to ensure the compound can reach its target in the body.

Evaluate Physicochemical Properties: Optimize solubility, stability, and other properties crucial for formulation and bioavailability.

Secure Intellectual Property: Generate novel chemical matter that is patentable.

By systematically addressing these points, a promising hit can be matured into a lead series worthy of more extensive lead optimization efforts.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the key pharmacophoric features of the original lead compound. These approaches are used to overcome issues with potency, selectivity, pharmacokinetics, or patentability.

Scaffold hopping involves replacing the central core structure (the scaffold) of the molecule with a functionally equivalent but structurally distinct one. This can lead to the discovery of compounds in a completely new chemical space. For a phenylacetic acid derivative, this could involve replacing the phenyl ring with a different aromatic or heteroaromatic system, such as a pyridine (B92270) or thiophene (B33073) ring. This strategy can improve metabolic stability or introduce new interaction points with the biological target.

Bioisosteric replacement focuses on substituting a specific functional group with another group that has similar physical or chemical properties, leading to a similar biological response. This is a more conservative modification than scaffold hopping but can be highly effective for fine-tuning a molecule's properties. In the context of this compound, several bioisosteric replacements could be considered:

Sulfonamide Group: The sulfonamide moiety is a non-classical bioisostere of the carboxylic acid group. tandfonline.comzu.ac.ae In some cases, replacing a carboxylic acid with a sulfonamide has been shown to increase drug efficacy. tandfonline.comzu.ac.ae Conversely, the sulfonamide in the parent compound could be replaced with other acidic groups like a tetrazole or a hydroxamic acid to modulate acidity (pKa), cell permeability, and metabolic stability.

Carboxylic Acid Group: This group is crucial for the activity of many NSAIDs, often involved in binding to the active site of cyclooxygenase (COX) enzymes. Bioisosteric replacement with groups like tetrazole is a common strategy to improve metabolic stability and oral bioavailability.

Phenyl Ring: As mentioned in scaffold hopping, replacing the phenyl ring with bioisosteric heterocycles can significantly alter the drug's profile.

The table below illustrates potential bioisosteric replacements for the key functional groups in the parent compound.

| Original Functional Group | Potential Bioisosteric Replacement(s) | Potential Advantage(s) |

| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide, Hydroxamic Acid | Improved metabolic stability, enhanced oral absorption, altered pKa |

| Sulfonamide (-SO₂NHCH₃) | Carboxamide (-CONH₂), Reversed Sulfonamide (-NHSO₂CH₃) | Modified hydrogen bonding capacity, altered physicochemical properties |

| Phenyl Ring | Thiophene, Pyridine, Pyrazole | Improved metabolic profile, enhanced solubility, novel intellectual property |

Strategies for Enhancing Selectivity and Potency

Once a lead series is established, a key goal is to optimize potency (the concentration required to produce a desired effect) and selectivity (the ability to interact with the intended target over other related targets). For phenylacetic acid derivatives, which often target enzymes like COX, achieving selectivity (e.g., for COX-2 over COX-1) can be crucial for minimizing side effects.

Research into a series of phenylacetic acid derivatives has shown that minor structural modifications can lead to significant shifts in selectivity. During the optimization of dual antagonists for the CRTH2 and DP receptors, it was discovered that subtle changes could afford potent and highly selective antagonists for either receptor individually. This highlights the sensitivity of the structure-activity relationship for this scaffold.

Strategies to enhance potency and selectivity include:

Structure-Based Drug Design (SBDD): If the 3D structure of the target protein is known, computational modeling and X-ray crystallography can be used to visualize how the compound binds. This allows for the rational design of new derivatives with modifications that improve key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target's binding site.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into its bioactive conformation, which can increase binding affinity and potency.

Substitution Tuning: Adding or modifying substituents on the phenyl ring can have a profound impact. For example, the introduction of fluorine or trifluoromethyl groups can enhance metabolic stability and increase binding affinity to biological targets by altering the electronic properties of the molecule. nbinno.com

The following table summarizes findings from a study on related phenylacetic acid derivatives, demonstrating how minor structural changes influence receptor selectivity.

| Compound ID | R1 Group | R2 Group | CRTH2 Antagonism (IC₅₀, nM) | DP Antagonism (IC₅₀, nM) | Selectivity |

| Lead Cmpd | -H | -CF₃ | 15 | 20 | Dual |

| Analog 2 | -Cl | -CF₃ | 5 | >10000 | Selective for CRTH2 |

| Analog 4 | -H | -CH₃ | >10000 | 8 | Selective for DP |

| Analog 17 | -F | -CN | 2 | >10000 | Selective for CRTH2 |

Data is illustrative and based on findings for related phenylacetic acid derivatives.

These examples underscore how targeted modifications, guided by an understanding of the SAR, can effectively steer the optimization process toward compounds with a desired potency and selectivity profile.

Application of Fragment-Based Drug Discovery Principles

Fragment-Based Drug Discovery (FBDD) is an alternative approach to high-throughput screening for identifying lead compounds. FBDD starts by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to the biological target. Hits from this screen are then optimized and grown into more potent, lead-like molecules.

This approach is particularly well-suited for developing inhibitors for challenging targets. The principles of FBDD could be applied to this compound derivatives in several ways:

Fragment Screening: A library of fragments could be screened to identify new building blocks that bind to the target of interest. For example, a screen might identify a novel phenylsulfonamide fragment that could be elaborated into a full lead compound.

Fragment Growing: Starting with a core fragment like phenylacetic acid, different chemical groups can be systematically added to explore interactions with adjacent pockets in the target's binding site, progressively building potency.

Fragment Linking: If two different fragments are found to bind to adjacent sites on the target, they can be chemically linked together to create a single, much more potent molecule.

The identification of 2-(thiophen-2-yl)acetic acid as a lead for mPGES-1 inhibition serves as a practical example. The discovery process began with a virtual screen of a fragment library, which identified the acetic acid scaffold as a promising starting point. This initial fragment hit was then optimized into a more potent lead compound, demonstrating the power of the FBDD approach for this class of molecules.

Design of Prodrugs and Targeted Delivery Systems

Even a potent and selective compound can fail if it has poor pharmacokinetic properties, such as low absorption or rapid metabolism. Prodrug design is a strategy to overcome these barriers. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form.

For this compound, the carboxylic acid group is a prime target for prodrug modification. Masking this polar group, often via an ester linkage, can increase lipophilicity, which may enhance absorption through the gastrointestinal tract. nih.gov After absorption, esterase enzymes in the blood and tissues would cleave the ester, releasing the active carboxylic acid. nih.govopenmedicinalchemistryjournal.com

Common prodrug strategies for NSAIDs include:

Ester Prodrugs: Creating simple alkyl or aryl esters of the carboxylic acid to improve membrane permeability.

Mutual Prodrugs: Linking the drug to another active molecule. For example, linking an NSAID to an antioxidant or another anti-inflammatory agent could provide a synergistic effect.

Targeted Delivery: Attaching the drug to a promoiety that is recognized by specific transporters or enzymes expressed in a target tissue (e.g., the colon or tumor cells). This can concentrate the drug at its site of action and reduce systemic side effects.

Beyond prodrugs, advanced targeted delivery systems can be employed to improve the therapeutic index of a drug. These systems are designed to accumulate preferentially in diseased tissues.

| Delivery System | Description | Potential Application for Phenylacetic Acid Derivatives |

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic drugs. | Encapsulation could protect the drug from premature metabolism and target it to inflamed tissues. |

| Polymeric Micelles | Self-assembling core-shell structures formed from amphiphilic block copolymers. | Can solubilize poorly water-soluble drugs and accumulate in tumors via the EPR effect. |

| Nanoparticles | Solid colloidal particles made from polymers or lipids. | Surface can be functionalized with targeting ligands (e.g., antibodies) for active targeting to specific cells. |

By employing these sophisticated lead optimization, prodrug, and delivery strategies, the therapeutic potential of the this compound scaffold can be systematically explored and enhanced.

Advanced Spectroscopic and Analytical Characterization of 2 2 Methylsulfonamido Phenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For "2-(2-(Methylsulfonamido)phenyl)acetic acid," a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques would be employed for an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, the methyl protons of the sulfonamide group, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring. The electron-withdrawing nature of the methylsulfonamido group and the carboxylic acid group will cause the aromatic protons to be shifted downfield.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.20-7.80 | m | - |

| -CH₂- | 3.70 | s | - |

| -SO₂NH- | 9.80 | s (broad) | - |

| -COOH | 12.50 | s (broad) | - |

| -SO₂CH₃ | 3.00 | s | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal. The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents. The carbonyl carbon of the carboxylic acid will appear significantly downfield.

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -COOH | 172.0 |

| Ar-C (quaternary) | 130.0-140.0 |

| Ar-CH | 120.0-135.0 |

| -CH₂- | 40.0 |

| -SO₂CH₃ | 40.5 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals, especially for the closely spaced aromatic signals, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity of the methylsulfonamido and acetic acid groups to the phenyl ring.

Solid-State NMR (ssNMR): While less common for routine analysis, ssNMR could be employed to study the compound in its solid, crystalline form. This can provide insights into polymorphism and intermolecular interactions in the solid state.

Mass Spectrometry (MS) for Molecular Identification and Metabolite Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of "this compound," confirming its molecular formula as C₉H₁₁NO₄S.

Predicted High-Resolution Mass Data:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 230.0487 |

| [M+Na]⁺ | 252.0306 |

| [M-H]⁻ | 228.0331 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information. The fragmentation of "this compound" is expected to proceed through characteristic pathways for sulfonamides and carboxylic acids.

Predicted MS/MS Fragmentation Pattern:

A likely fragmentation pathway would involve the loss of the carboxylic acid group (as CO₂ and H₂O) and cleavage of the sulfonamide bond.

Predicted Major Fragment Ions:

| m/z | Proposed Fragment Structure/Loss |

| 184.0538 | [M+H - H₂O - CO]⁺ |

| 151.0531 | [M+H - SO₂CH₃]⁺ |

| 79.9568 | [SO₂CH₃]⁺ |

The study of urinary phase II sulfate (B86663) metabolites is central to understanding the role and fate of endogenous and exogenous compounds in biological systems. openaccesspub.org The metabolic fate of sulfonamides can be investigated using MS-based metabolite profiling. This involves analyzing biological samples (e.g., urine, plasma) to identify potential metabolites formed through processes such as hydroxylation, glucuronidation, or acetylation. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by measuring the vibrations of chemical bonds. For this compound, these techniques would be expected to reveal characteristic vibrational modes for the carboxylic acid, sulfonamide, and substituted benzene (B151609) ring moieties.

Due to the absence of specific experimental spectra for this compound in the available literature, a predictive analysis based on well-established group frequencies is presented. The key functional groups and their expected vibrational frequencies are detailed below.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Scattering (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (weak) | Stretching |

| C=O (Carboxylic Acid) | 1730-1700 | 1730-1700 (weak) | Stretching |

| N-H (Sulfonamide) | 3350-3250 | 3350-3250 (moderate) | Stretching |

| S=O (Sulfonamide) | 1350-1310 and 1160-1140 | 1350-1310 and 1160-1140 (strong) | Asymmetric and Symmetric Stretching |

| C-N (Sulfonamide) | 1180-1160 | 1180-1160 (moderate) | Stretching |

| C=C (Aromatic Ring) | 1600-1450 | 1600-1450 (strong) | Stretching |

| C-H (Aromatic Ring) | 3100-3000 | 3100-3000 (strong) | Stretching |

It is important to emphasize that these are predicted ranges, and the actual experimental values may vary due to the specific chemical environment and intermolecular interactions within the solid-state structure of the compound.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of a chemical compound and for separating it from impurities or other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a liquid mobile phase. For a non-volatile and polar compound like this compound, reversed-phase HPLC would be the method of choice.

While no specific HPLC methods for the analysis of this compound have been published, a general approach can be outlined based on its chemical properties. A typical reversed-phase HPLC method would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic modifier (like acetonitrile (B52724) or methanol). Detection would most likely be performed using a UV detector, as the phenyl ring and other chromophores in the molecule are expected to absorb UV light. The retention time of the compound would be dependent on the specific conditions, including the mobile phase composition, flow rate, and column temperature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. However, it is generally suitable for volatile and thermally stable compounds. Due to the low volatility of the carboxylic acid and sulfonamide groups, this compound is not directly amenable to GC-MS analysis.

To analyze this compound by GC-MS, a derivatization step would be necessary to convert the non-volatile functional groups into more volatile derivatives. For instance, the carboxylic acid could be esterified (e.g., to its methyl ester) and the sulfonamide proton could be replaced with a suitable protecting group. Following derivatization, the resulting volatile compound could be separated on a GC column and detected by the mass spectrometer. The mass spectrum would provide information about the molecular weight of the derivative and its fragmentation pattern, which could be used to confirm the structure of the original molecule. No published methods for the GC-MS analysis of derivatized this compound are currently available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.

A search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, did not yield any entries for this compound. Therefore, no experimental data on its crystal structure is currently available. A crystallographic study would be required to elucidate its solid-state conformation, packing arrangement, and hydrogen bonding network. Such a study would provide crucial insights into the molecule's physical properties and its interactions in a biological context.

Computational Chemistry and Molecular Modeling Studies of 2 2 Methylsulfonamido Phenyl Acetic Acid

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific protein target. This technique is crucial for understanding the potential mechanism of action of a drug candidate and for identifying key interactions that contribute to its binding affinity.

While no specific molecular docking studies have been published for 2-(2-(Methylsulfonamido)phenyl)acetic acid, its structural similarity to known anti-inflammatory drugs suggests that it may target enzymes such as cyclooxygenases (COX-1 and COX-2). Molecular docking simulations could be employed to predict the binding mode of this compound within the active sites of these enzymes. For instance, studies on other sulfonamide-containing compounds have successfully used molecular docking to elucidate their binding interactions with various protein targets. nih.gov Such simulations for this compound would likely involve positioning the molecule within the enzyme's active site and evaluating the energetic favorability of different poses. Key interactions that would be investigated include hydrogen bonds between the sulfonamide or carboxylic acid groups and amino acid residues, as well as hydrophobic interactions involving the phenyl ring.

A hypothetical molecular docking study of this compound with a target protein like COX-2 could yield the following type of data:

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Indicates a strong predicted interaction between the ligand and the protein. |

| Key Interacting Residues | Arg120, Tyr355, Ser530 | Highlights the specific amino acids in the protein's active site that form bonds with the ligand. |

| Hydrogen Bonds Formed | 3 | Quantifies a major type of stabilizing interaction. |

| Hydrophobic Interactions | Present | Indicates the role of non-polar interactions in binding. |

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both the ligand and the protein over time. This method is valuable for assessing the stability of ligand-protein complexes and for understanding the flexibility of the binding site.

A representative MD simulation study on a ligand-protein complex involving a compound structurally similar to this compound might generate the following data:

| Simulation Parameter | Typical Value/Observation | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | The duration of the simulation to observe molecular motions. |

| Root Mean Square Deviation (RMSD) | Stable around 2 Å | Indicates that the protein-ligand complex is stable over the simulation time. |

| Root Mean Square Fluctuation (RMSF) | Higher in loop regions | Identifies the more flexible parts of the protein. |

| Analysis of Hydrogen Bonds | Persistent key H-bonds | Confirms the stability of important ligand-protein interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

For this compound, a QSAR study would typically involve a series of structurally related analogs with varying substituents on the phenyl ring or modifications to the sulfonamido and acetic acid moieties. The biological activity of these compounds, for instance, their anti-inflammatory potency, would be experimentally determined. Subsequently, a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, like multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. nih.govzsmu.edu.uanih.gov

An example of a QSAR model for a series of anti-inflammatory phenylacetic acid derivatives might look like the following hypothetical equation:

pIC₅₀ = 0.5 * logP - 0.2 * MW + 1.5 * HD_count + 3.0

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient, MW is the molecular weight, and HD_count is the number of hydrogen bond donors.

| Descriptor | Hypothetical Contribution | Interpretation |

|---|---|---|

| logP (Hydrophobicity) | Positive | Increased hydrophobicity may lead to better membrane permeability and higher activity. |

| Molecular Weight (MW) | Negative | Suggests that smaller molecules might be more active, possibly due to better fit in the binding pocket. |

| Hydrogen Bond Donors | Positive | Indicates the importance of hydrogen bonding for receptor interaction. |

De Novo Drug Design Approaches

De novo drug design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from scratch. This approach can be particularly useful for exploring new chemical space and for designing molecules that are optimized for a specific biological target.

The chemical structure of this compound can serve as a starting point or a scaffold for de novo design. mdpi.com Computational algorithms can be used to grow new molecular fragments from this scaffold or to connect different fragments in a way that is predicted to have high affinity for a target protein. These algorithms often employ a scoring function to evaluate the fitness of the generated molecules, taking into account factors such as binding energy, synthetic accessibility, and drug-likeness. This approach could lead to the design of novel analogs of this compound with improved potency, selectivity, or pharmacokinetic properties.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These calculations can be used to determine parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding a molecule's reactivity and its interactions with biological targets. researchgate.netmdpi.com

For this compound, DFT calculations could be used to:

Determine the molecular geometry: Find the most stable three-dimensional conformation of the molecule.

Calculate the electrostatic potential: Identify the electron-rich and electron-poor regions of the molecule, which can indicate sites for potential intermolecular interactions.

Analyze the frontier molecular orbitals (HOMO and LUMO): The energies and shapes of these orbitals are related to the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. mdpi.com

A summary of hypothetical electronic properties for this compound derived from DFT calculations is presented below:

| Electronic Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of the molecule's chemical stability. |

| Dipole Moment | 3.2 D | Reflects the overall polarity of the molecule. |

Patent Landscape and Intellectual Property in 2 2 Methylsulfonamido Phenyl Acetic Acid Research

Analysis of Key Patents Related to Sulfonamide-Phenylacetic Acid Derivatives